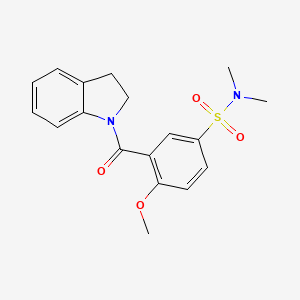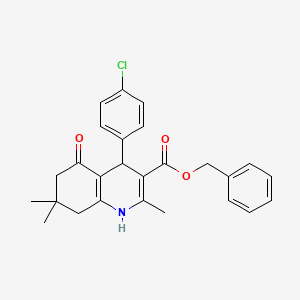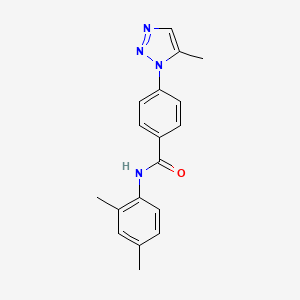
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. DMTS has been studied for its ability to inhibit certain enzymes and receptors in the body, leading to potential applications in the treatment of various diseases.
Mecanismo De Acción
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to inhibit carbonic anhydrase enzymes through a competitive mechanism, binding to the active site of the enzyme and preventing the binding of substrate molecules. Additionally, this compound has been shown to interact with certain receptors in the body, such as the adenosine A1 receptor, leading to potential applications in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. Inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have an impact on acid-base balance. Additionally, this compound has been shown to have vasodilatory effects, potentially leading to decreased blood pressure and increased blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments is its high selectivity for carbonic anhydrase II, making it a useful tool for studying the role of this enzyme in various physiological processes. However, limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
Future research on 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide could include further investigation into its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and cancer. Additionally, studies on the pharmacokinetics and toxicity of this compound could provide valuable information for its potential use as a drug candidate. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-methoxy-N,N-dimethylbenzenesulfonamide and indole-3-carboxaldehyde in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent and acid to yield the final product.
Aplicaciones Científicas De Investigación
3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of research. One area of interest is its ability to inhibit carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. This compound has been shown to have a higher inhibitory effect on carbonic anhydrase II than other sulfonamide compounds, making it a promising candidate for the development of carbonic anhydrase inhibitors.
Propiedades
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-19(2)25(22,23)14-8-9-17(24-3)15(12-14)18(21)20-11-10-13-6-4-5-7-16(13)20/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDMCNXLJUCRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5226162.png)

![1-[(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5226184.png)
![2-[3-(2-allylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5226185.png)

![2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B5226197.png)
![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
![7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-sulfonamide](/img/structure/B5226216.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B5226217.png)

![5-[(2R)-1-acetyl-2-pyrrolidinyl]-3-(2,4-dimethylbenzyl)-1,2,4-oxadiazole](/img/structure/B5226245.png)
![N-benzyl-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5226253.png)
